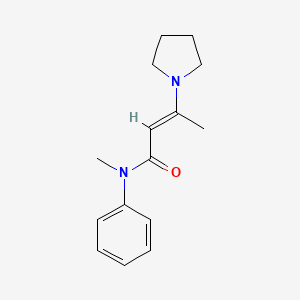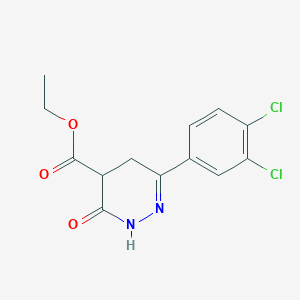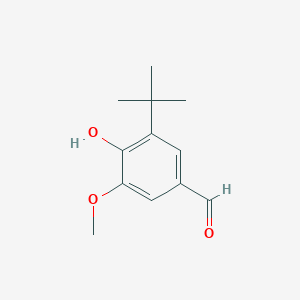![molecular formula C16H18ClN3 B3126870 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine CAS No. 338392-64-6](/img/structure/B3126870.png)
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. For instance, one method involves the cyclization of amido-nitriles . Another method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis
The molecular structure of imidazole compounds typically includes a five-membered ring with two nitrogen atoms . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, often involving the nitrogen atoms in the imidazole ring . The exact reactions can vary depending on the specific compound and its substituents .Physical and Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
- Complex Formation and Reactivity: Research on related compounds highlights the diverse outcomes of reactions involving cyclohexylamine and chloro-substituted carbaldehydes, demonstrating the influence of the aryl substituent on product formation through nucleophilic substitution or condensation followed by hydrolysis. These studies offer insights into the structural characteristics and electronic polarization of compounds similar to N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine, showcasing their potential for forming hydrogen-bonded sheets or dimers based on their intramolecular and intermolecular bonding (Orrego Hernandez et al., 2015).
- Synthetic Approaches and Derivatives: The synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde reveal the feasibility of condensing this aldehyde with various amines to produce a range of compounds, including those with potential biological activity. This research underlines the adaptability of the imidazole core in synthesizing structurally diverse derivatives with tailored properties (Pařík & Chlupatý, 2014).
Potential Applications and Activity
- Antimicrobial and Antitumor Activities: Studies on compounds structurally related to this compound have shown promising antimicrobial and antitumor activities. For instance, research into azetidine-2-one derivatives of 1H-benzimidazole indicates that modifications to the core structure can lead to significant biological activities, suggesting the potential of this compound derivatives in therapeutic applications (Noolvi et al., 2014).
- Chemical Properties and Reactivity: The synthesis and study of related compounds highlight the importance of the imidazole ring and its substituents in determining the chemical reactivity and potential applications of these molecules. For example, the reaction of imidazole derivatives with amines or diamines showcases the chemical versatility of the imidazole ring, paving the way for the development of novel compounds with potential scientific and industrial uses (Koyioni et al., 2019).
Mécanisme D'action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-cyclohexylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-14(11-18-13-9-5-2-6-10-13)19-16(20-15)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENWJGABWGLCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(NC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)

![2-{[methoxy(methyl)amino]methylidene}-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3126796.png)

![2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3126809.png)
![N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B3126813.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3126818.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3126820.png)
![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)
![2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide](/img/structure/B3126828.png)


![1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone oxime](/img/structure/B3126850.png)
![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3126877.png)
